molecular formula C11H11NO2 B11818395 1,2-Dimethyl-1H-indole-6-carboxylic acid

1,2-Dimethyl-1H-indole-6-carboxylic acid

Cat. No.: B11818395
M. Wt: 189.21 g/mol
InChI Key: BHIWKNHMYSJDLB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural and synthetic compounds

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted indoles .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1,2-dimethylindole-6-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14)6-10(8)12(7)2/h3-6H,1-2H3,(H,13,14)

InChI Key

BHIWKNHMYSJDLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)C=C(C=C2)C(=O)O

Origin of Product

United States

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